molecular formula C17H25N3O2S B2387885 1-Phenyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea CAS No. 2415602-96-7

1-Phenyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea

Cat. No.: B2387885
CAS No.: 2415602-96-7
M. Wt: 335.47
InChI Key: SZTISHSFKSTKKX-UHFFFAOYSA-N
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Description

1-Phenyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea is a chemical compound with a complex structure that includes a phenyl group, a thiomorpholine ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to react a phenyl isocyanate with a thiomorpholine derivative under controlled conditions to form the desired urea compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions to proceed efficiently.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-Phenyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-[(4-morpholin-4-yloxan-4-yl)methyl]urea: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    1-Phenyl-3-[(4-piperidin-4-yloxan-4-yl)methyl]urea: Contains a piperidine ring instead of a thiomorpholine ring.

Uniqueness

1-Phenyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-phenyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c21-16(19-15-4-2-1-3-5-15)18-14-17(6-10-22-11-7-17)20-8-12-23-13-9-20/h1-5H,6-14H2,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTISHSFKSTKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NC2=CC=CC=C2)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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